molecular formula C9H7BrO2 B6165649 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 1337844-97-9

4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B6165649
CAS No.: 1337844-97-9
M. Wt: 227.1
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Description

4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1337844-97-9) is a brominated hydroxyindanone building block of high interest in organic synthesis and pharmaceutical research . This compound features a carbonyl group on a partially saturated indane core, which is substituted with a bromine atom and a hydroxyl group, making it a versatile intermediate for further functionalization . Compounds based on the 2,3-dihydro-1H-inden-1-one scaffold are extensively investigated as core structures in developing novel therapeutic agents . Research into similar substituted inden-1-one derivatives has shown potential as antagonists for nuclear receptors, such as the Retinoic Acid-Related Orphan Receptor gamma (RORγ), a promising target for treating autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and psoriasis . Furthermore, structurally related bromo-hydroxy-inden-1-one compounds have been identified as ligands for biological targets including the estrogen receptor beta (ERβ) and nuclear receptor coactivator 1 . This suggests potential research applications in areas such as oncology, endocrinology, and inflammation . The molecular formula is C9H7BrO2 and it has a molecular weight of 227.05 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1337844-97-9

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 4 Bromo 6 Hydroxy 2,3 Dihydro 1h Inden 1 One

Retrosynthetic Analysis of the 4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnections involve the functional groups on the aromatic ring and the formation of the indanone ring system itself.

Two logical retrosynthetic pathways can be envisioned:

Pathway A: Functional Group Interconversion (FGI) and Disconnection. This pathway focuses on the late-stage introduction of the bromo and hydroxyl groups. The carbon-bromine bond can be disconnected via an electrophilic aromatic substitution, leading to the precursor 6-hydroxy-2,3-dihydro-1H-inden-1-one . Similarly, the hydroxyl group could be installed from an amino group or derived from a methoxy (B1213986) group, which is a common strategy.

Pathway B: Ring Formation Disconnection. This approach involves breaking the indanone ring. The most common disconnection for this system is the bond formed during the intramolecular Friedel-Crafts acylation. nih.gov This leads back to a substituted 3-phenylpropanoic acid , specifically 3-(2-bromo-4-hydroxyphenyl)propanoic acid . This precursor can be further simplified by disconnecting the propanoic acid side chain from a substituted benzene (B151609) ring, such as 3-bromo-5-hydroxyphenol .

These two pathways highlight the main strategic approaches: either building the indanone core first and then functionalizing it, or constructing a highly substituted acyclic precursor that can be cyclized to form the final product.

Direct Synthetic Routes to the Compound and its Analogs

Direct synthetic routes to this compound and related structures can be broadly categorized into two strategies: modifying a pre-existing indanone skeleton or building the ring system from acyclic precursors.

Functionalization of Pre-existing Dihydro-1H-inden-1-one Skeletons

This approach begins with a readily available indanone derivative, which is then modified to introduce the desired bromo and hydroxyl functionalities.

The introduction of a bromine atom onto the aromatic ring of an indanone is a key transformation. This is typically achieved through electrophilic aromatic substitution, where the regioselectivity is governed by the electronic effects of the substituents already present on the ring. wikipedia.orglibretexts.org The hydroxyl group at the C-6 position and the carbonyl group of the indanone ring are the primary directing groups. The hydroxyl group is a strongly activating ortho-, para-director, while the acyl group (as part of the five-membered ring) is a deactivating meta-director.

In the case of 6-hydroxy-2,3-dihydro-1H-inden-1-one, the powerful activating effect of the hydroxyl group directs the incoming electrophile (Br+) to the positions ortho and para to it (C-5 and C-7). However, the position para to the hydroxyl group (C-3) is not on the aromatic ring. The C-5 and C-7 positions are ortho to the hydroxyl group. The position meta to the deactivating acyl group is C-6 and C-4. Therefore, bromination is expected to occur at the positions activated by the hydroxyl group. The C-4 position is meta to the hydroxyl group but is influenced by the deactivating effect of the carbonyl group.

Studies on the bromination of substituted indanones have shown that the reaction conditions can be tuned to achieve high regioselectivity. For instance, the bromination of 5,6-dimethoxyindan-1-one with molecular bromine in the presence of a base like potassium hydroxide (B78521) at low temperatures resulted in the selective formation of 4-bromo-5,6-dimethoxyindan-1-one. mdpi.comnih.gov This suggests that under basic conditions, the enolate formed may direct the regioselectivity. In contrast, reaction in acetic acid led to dibromination at the C-2 and C-4 positions. mdpi.comnih.gov

For a 6-hydroxyindanone, the hydroxyl group is a strong activating group, and electrophilic substitution is expected to be facile. researchgate.net The choice of brominating agent and solvent is crucial for controlling the position and degree of bromination. researchgate.netnih.gov

Brominating AgentSolvent/ConditionsSubstrate ExampleOutcomeReference
N-Bromosuccinimide (NBS)DMF, 80 °C4-Sulfonamido-1H-indazoleRegioselective C7 bromination researchgate.net
Br₂KOH, CHCl₃, ~0°C5,6-dimethoxyindan-1-oneRegioselective formation of 4-bromo-5,6-dimethoxyindan-1-one (81% yield) mdpi.com
Br₂Acetic Acid, rt5,6-dimethoxyindan-1-one2,4-dibromo-5,6-dimethoxyindan-1-one (95% yield) mdpi.com
Br₂Acetic Acid or KOH5,6-dihydroxyindan-1-one4,7-dibromo-5,6-dihydroxyindan-1-one mdpi.com

Introducing a hydroxyl group onto the indanone skeleton can be accomplished through various methods. One common strategy involves the synthesis of a methoxy-substituted indanone, followed by demethylation to yield the desired phenol. For example, 5,7-dimethoxy-1-indanone can be synthesized from diethyl 2-(3,5-dimethoxybenzyl)malonate and subsequently demethylated. Another approach is to start with a precursor that already contains the hydroxyl group, often in a protected form, before constructing the indanone ring. A notable synthesis involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol, which after Friedel-Crafts cyclization and subsequent debromination, yields 5-hydroxy-1-indanone. beilstein-journals.org

Annulation Reactions for the Construction of the 2,3-Dihydro-1H-inden-1-one Ring System

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are fundamental to the synthesis of the indanone core. nih.govnih.govchim.itorganic-chemistry.org The most widely used method is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. nih.govguidechem.comnih.gov This reaction is typically promoted by a strong Lewis acid, such as AlCl₃, or a protic acid like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid. chemicalbook.comresearchgate.net

The synthesis of 4-bromo-1-indanone, for example, can be achieved by the cyclization of 3-(2-bromophenyl)propanoic acid. chemicalbook.com The process involves converting the carboxylic acid to the more reactive acid chloride using thionyl chloride, followed by intramolecular acylation catalyzed by aluminum chloride. chemicalbook.com The reaction proceeds in good yield (86%). chemicalbook.com

More recent developments in annulation reactions include transition-metal-catalyzed processes. Cobalt-catalyzed [3+2] annulation of o-methoxycarbonylphenylboronic acid with alkynes has been shown to produce 2,3-disubstituted indenones. rsc.org Palladium-catalyzed carbonylative annulation reactions have also been developed for the synthesis of indanone derivatives. organic-chemistry.org

Reaction TypePrecursorCatalyst/ReagentsProductReference
Intramolecular Friedel-Crafts Acylation3-(2-Bromophenyl)propanoic acid1. SOCl₂ 2. AlCl₃4-Bromo-2,3-dihydro-1H-inden-1-one chemicalbook.com
Intramolecular Friedel-Crafts Acylation3-Arylpropionic acidsTb(OTf)₃1-Indanones researchgate.net
Catalytic Intramolecular Friedel-CraftsBenzyl (B1604629) Meldrum's Acid DerivativesTMSOTfSubstituted 1-Indanones orgsyn.org
Cascade Reductive Friedel–CraftsKeto acids/estersMetal-freeIndanones rsc.org

Multi-step Synthetic Sequences Towards this compound

A complete synthesis of this compound would likely involve a multi-step sequence combining the strategies discussed above. A plausible route would start with a substituted aromatic compound, build the necessary side chain, perform an annulation reaction to form the indanone core, and finally, perform the required functional group manipulations.

One potential synthetic route is as follows:

Starting Material: Begin with a commercially available m-phenol derivative, such as 3-methoxyphenol.

Side-chain formation: Introduce a three-carbon chain at the C-4 position. This could be achieved via a Friedel-Crafts acylation with succinic anhydride (B1165640) followed by reduction of the resulting ketone and aromatic ring. A more direct route would be a Friedel-Crafts alkylation with a suitable three-carbon synthon.

Cyclization: The resulting 3-(substituted-phenyl)propanoic acid would then be cyclized using a Friedel-Crafts acylation to form the 6-methoxy-2,3-dihydro-1H-inden-1-one.

Demethylation: The methoxy group would be converted to a hydroxyl group using a reagent like BBr₃. This yields 6-hydroxy-2,3-dihydro-1H-inden-1-one.

Regioselective Bromination: The final step would be the selective bromination at the C-4 position. Based on related literature, this could potentially be achieved using Br₂ in the presence of a base like KOH at low temperature to favor aromatic substitution at the position ortho to the carbonyl and meta to the hydroxyl group. mdpi.com

This synthetic plan highlights the strategic decisions involved, such as the use of protecting groups (methoxy for hydroxyl) and the careful selection of reaction conditions to control regioselectivity in the key bromination step.

Strategies Employing Substituted Indene (B144670) Precursors

One strategic approach to synthesizing substituted indanones involves the transformation of corresponding indene precursors. Indenes, which share the same fused-ring system but with a double bond in the five-membered ring, can be synthesized through various catalytic methods. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can yield 1-substituted-1H-indene products. organic-chemistry.org

Once a suitably substituted indene is obtained, it can be converted to the target indanone. This typically involves an oxidation step to introduce the ketone functionality at the C1 position. The specific reagents and conditions for this transformation would be selected based on the stability of the substituents already present on the indene ring, such as the bromo and hydroxy (or protected hydroxy) groups. This pathway allows for the construction of the carbon skeleton first, followed by the installation of the key carbonyl group.

A general representation of this strategy is outlined below:

StepDescriptionPrecursorProduct
1Indene SynthesisAppropriately substituted benzene derivativeSubstituted 1H-Indene
2OxidationSubstituted 1H-IndeneSubstituted 1-Indanone

This approach offers flexibility, as a wide variety of substituted indenes can be prepared through established methods like Ru-catalyzed ring-closing metathesis or Pd-catalyzed Suzuki coupling followed by cyclization. organic-chemistry.org

Chemical Transformations of Related Indanone Isomers and Positional Analogs

The synthesis of this compound can also be achieved by modifying the substitution pattern of a pre-existing indanone core. This approach is particularly useful when direct cyclization to the desired isomer is challenging due to regiochemical constraints.

One documented strategy involves the synthesis of a polysubstituted precursor that can be selectively transformed into the target molecule. For example, in a related synthesis of 5-hydroxy-1-indanone, researchers began by reacting 3-chloropropionyl chloride with 2,6-dibromophenol. nih.govresearchgate.net This intermediate was then subjected to a Lewis acid-catalyzed intramolecular Friedel–Crafts acylation to form 4,6-dibromo-5-hydroxy-1-indanone. nih.govresearchgate.net Subsequent selective debromination yielded the desired 5-hydroxy-1-indanone. nih.gov A similar strategy could be envisioned where a di-brominated hydroxy indanone is selectively debrominated at one position to yield the 4-bromo-6-hydroxy isomer.

Another relevant example is the direct bromination of an existing indanone. The bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) has been shown to regioselectively yield 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in high yield (90%). nih.gov This demonstrates that the C4 position of the indanone ring is susceptible to electrophilic aromatic substitution. A similar approach starting with 6-hydroxy-2,3-dihydro-1H-inden-1-one could potentially yield the target compound, although the directing effects of the hydroxyl and carbonyl groups would need to be carefully considered.

Starting MaterialReagent(s)ProductYield
2,6-dibromophenyl 3-chloropropionateLewis Acid4,6-dibromo-5-hydroxy-1-indanoneN/A
5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneNBS, AIBN, Benzene4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one90%

These examples highlight the utility of transforming closely related isomers or analogs to access specific substitution patterns on the indanone framework that may not be directly accessible.

Catalytic Methods in the Synthesis of Indanone Derivatives

Modern organic synthesis increasingly relies on catalytic methods to construct complex molecular architectures with high efficiency and selectivity. The synthesis of the indanone core is no exception, with various transition metals being employed to catalyze key bond-forming and functionalization reactions.

Copper-Catalyzed Intramolecular Annulation Reactions

Copper catalysis has emerged as a powerful tool for constructing cyclic compounds. In the context of indanone synthesis, copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been developed to produce trifluoromethylated 1-indanones. nih.gov This reaction proceeds through a radical-induced three-component cascade. nih.gov While this specific example leads to a more complex indanone, it demonstrates the principle of copper-catalyzed radical cyclization to form the indanone ring system.

More directly relevant is the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives, which provides 3-hydroxy-1-indanones under mild conditions and in very good yields. organic-chemistry.org This transformation showcases the ability of copper catalysts to facilitate the formation of the five-membered ring of the indanone core through an intramolecular cyclization pathway. Such methods are valuable for their operational simplicity and the use of a relatively inexpensive and abundant transition metal.

Palladium-Catalyzed Cross-Coupling Reactions in Indanone Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. researchgate.net These methods are highly valuable for the functionalization of aromatic rings, including the indanone scaffold.

The Suzuki-Miyaura cross-coupling reaction is a prominent example. A highly efficient, ligand-free palladium-catalyzed Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids has been reported. semanticscholar.org This reaction demonstrates that a bromine atom at the C4 position is an effective handle for introducing new aryl groups, achieving quantitative yields with very low catalyst loading (0.005 mol%). semanticscholar.org This highlights a potential route where the bromine atom of this compound could be replaced with other functional groups.

Furthermore, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a well-established method for preparing the indanone ring itself. organic-chemistry.org Tandem reactions, such as a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization, can build densely functionalized indanones in a single pot. nih.govnih.gov These advanced strategies allow for the rapid assembly of complex indanone structures, where palladium catalysis plays a crucial role in the key cyclization step. nih.govnih.gov The versatility of palladium catalysis makes it indispensable for both the construction and subsequent functionalization of the indanone core. mdpi.com

Considerations for Sustainable Synthetic Pathways in Indanone Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For indanone synthesis, this involves developing methods that reduce waste, avoid hazardous reagents, and improve energy efficiency.

Several strategies have been reported that align with these goals. One approach is the use of environmentally benign catalysts and solvents. A metal- and additive-free method for synthesizing indanones utilizes L-proline, an amino acid, as an efficient and green catalyst. rsc.org Rhodium-catalyzed synthesis of 2,3-disubstituted indanones has been achieved using water as the sole solvent under mild conditions, eliminating the need for exogenous ligands and organic solvents. organic-chemistry.org

Microwave-assisted synthesis represents another green approach, as it can significantly shorten reaction times, thereby reducing energy consumption. nih.gov The microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by a recyclable metal triflate in an ionic liquid is an example of a process that combines energy efficiency with catalyst reuse. nih.gov Similarly, the Nazarov cyclization of chalcones to form indanones has been accelerated using microwave heating. scilit.com The use of greener solvents, such as 4-methyltetrahydropyran (4-MeTHP), in these cyclizations further enhances the sustainability of the process by replacing more hazardous chemicals. scilit.com

Green Chemistry ApproachExample Application in Indanone SynthesisReference
Benign CatalystL-proline catalyzed intramolecular hydroacylation rsc.org
Green SolventRhodium-catalyzed synthesis using water as the sole solvent organic-chemistry.org
Energy EfficiencyMicrowave-assisted intramolecular Friedel–Crafts acylation nih.gov
Recyclable CatalystReusable metal triflate in ionic liquid for Friedel–Crafts acylation nih.gov
Safer SolventsUse of 4-methyltetrahydropyran (4-MeTHP) in Nazarov cyclization scilit.com

These examples demonstrate a clear trend towards the development of more sustainable and environmentally friendly methods for the synthesis of indanone derivatives.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6 Hydroxy 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In ¹H NMR, the chemical shift (δ) of a proton is indicative of its electronic environment. Protons on the aromatic ring are expected to appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the five-membered ring would resonate in the upfield region (around 2.5-3.0 ppm). The splitting pattern (multiplicity) of each signal reveals the number of neighboring protons, which is crucial for establishing connectivity.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the indanone core is characteristically found far downfield (around 200 ppm). nih.gov Carbons in the aromatic ring appear in the approximate range of 95-165 ppm, while the aliphatic carbons (CH₂) resonate at higher field strengths. nih.gov

The following tables present the ¹H and ¹³C NMR data for the analog 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, which illustrates the type of data obtained. nih.gov

¹H NMR Spectral Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one nih.gov (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.64Singlet (s)1HAromatic H
3.97Singlet (s)3HMethoxy (B1213986) (OCH₃)
3.88Singlet (s)3HMethoxy (OCH₃)
2.87–2.84Multiplet (m)2HAliphatic CH₂
2.55–2.52Multiplet (m)2HAliphatic CH₂

¹³C NMR Spectral Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one nih.gov (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
201.62Carbonyl (C=O)
162.29Aromatic C
158.85Aromatic C
157.96Aromatic C
120.11Aromatic C
99.75Aromatic C
96.44Aromatic C
57.66Methoxy (OCH₃)
56.55Methoxy (OCH₃)
37.01Aliphatic CH₂
27.31Aliphatic CH₂

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments are utilized. scielo.br

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons, which is essential for mapping out the aliphatic spin system in the five-membered ring and identifying neighboring protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the definitive assignment of a carbon signal based on the known assignment of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining the molecule's stereochemistry and conformation in solution.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. scielo.br Unlike low-resolution mass spectrometry which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound, the molecular formula is C₉H₇BrO₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. A close match between the theoretical and experimental values provides unequivocal confirmation of the molecular formula. scielo.br

Calculated Exact Mass for C₉H₇BrO₂

IsotopeMass (Da)CountTotal Mass (Da)
¹²C12.000009108.00000
¹H1.0078377.05481
⁷⁹Br78.91834178.91834
¹⁶O15.99491231.98982
Total Theoretical Exact Mass225.96297

X-ray Crystallography and Solid-State Structural Analysis of Indanone Derivatives

The crystal structure of the related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one shows that the fused dihydroindene ring system is largely planar. iucr.org However, a slight twist is observed in the saturated five-membered ring, a common feature in such systems to alleviate ring strain. This deviation from perfect planarity is known as ring puckering. The substituents on the aromatic ring, such as the bromine atom and hydroxyl (or methoxy) groups, would lie close to the plane of the benzene (B151609) ring. nih.goviucr.org

The way molecules pack together in a crystal is governed by intermolecular forces. In indanone derivatives, these interactions are crucial in defining the solid-state architecture.

Hydrogen Bonding: In this compound, the hydroxyl (-OH) group is a potent hydrogen bond donor, and the carbonyl (C=O) group is a hydrogen bond acceptor. This would lead to the formation of strong intermolecular O-H···O hydrogen bonds, linking molecules into chains or more complex networks. In analogs without a hydroxyl group, weaker C-H···O and C-H···Br hydrogen bonds have been observed to link molecules. iucr.org

π-Stacking: The planar aromatic rings of the indanone core facilitate π-stacking interactions. In the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, these interactions cause the molecules to form stacks that extend along a crystallographic axis. iucr.org This type of interaction is common in aromatic compounds and contributes significantly to the stability of the crystal lattice. Hirshfeld surface analysis can be used to quantify the relative contributions of these different intermolecular contacts. iucr.org

Hirshfeld Surface Analysis for Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, a detailed understanding of the forces governing crystal packing can be achieved. For this compound, while direct studies are not available, analysis of the closely related derivative, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, provides significant insight into the expected interactions.

The presence of the hydroxyl (or methoxy) and carbonyl groups facilitates the formation of O···H/H···O hydrogen bonds, which play a crucial role in directing the supramolecular assembly. Furthermore, the bromine atom participates in Br···H/H···Br contacts, a form of halogen bonding, which contributes significantly to the stability of the crystal structure. Pi-stacking interactions (C···C contacts) between the aromatic rings of adjacent molecules also provide a notable contribution, forming stacks of molecules within the crystal.

The quantitative contributions of these interactions for the analogous compound are detailed in the table below, providing a model for the expected packing forces in this compound.

Table 1: Quantitative Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Indenone Derivative

Intermolecular Contact Contribution (%)
H···H 37.1
O···H/H···O 26.3
Br···H/H···Br 16.8
C···C (π-stacking) 9.8

Data derived from the analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. Each functional group exhibits characteristic vibrational modes at specific frequencies, providing a molecular fingerprint.

For this compound, the spectrum is expected to be dominated by vibrations from its key structural components: the hydroxyl group, the carbonyl group, the carbon-bromine bond, the aromatic ring, and the aliphatic dihydroindene backbone.

Hydroxyl (O-H) Group: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration, particularly if involved in intermolecular hydrogen bonding.

Carbonyl (C=O) Group: A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone is anticipated in the region of 1680-1700 cm⁻¹. The exact position is influenced by the conjugation with the aromatic ring.

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while out-of-plane C-H bending vibrations occur between 690 and 900 cm⁻¹, providing information about the substitution pattern.

Aliphatic (C-H) Bonds: The CH₂ groups in the five-membered ring will give rise to C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected to produce a strong band in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 680 cm⁻¹.

Raman spectroscopy provides complementary information, with non-polar bonds such as aromatic C=C and C-Br stretches often yielding strong signals.

Table 2: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Hydroxyl O-H stretch 3200 - 3600 Strong, Broad Weak
Ketone C=O stretch 1680 - 1700 Strong Medium
Aromatic Ring C=C stretch 1450 - 1600 Medium-Strong Strong
Aromatic Ring C-H stretch 3000 - 3100 Medium Strong
Aliphatic C-H stretch 2850 - 2960 Medium Strong

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light. The structure of this compound contains an extended chromophore, consisting of a carbonyl group conjugated with a substituted benzene ring.

The UV/Vis spectrum is expected to show absorptions arising from two main types of electronic transitions: π → π* and n → π*. libretexts.orguzh.ch

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For the indenone core, these transitions are expected at shorter wavelengths. The presence of the hydroxyl group (-OH), an auxochrome, is expected to cause a bathochromic (red) shift of this band due to its electron-donating nature extending the conjugation. The bromine atom also typically induces a red shift.

n → π Transitions:* This lower-intensity absorption corresponds to the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. hnue.edu.vn This transition occurs at a longer wavelength compared to the π → π* transition.

Table 3: Predicted Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Expected Molar Absorptivity (ε)
π → π* π → π* 220 - 280 nm High (10,000 - 25,000)

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many aromatic compounds containing hydroxyl and carbonyl groups are known to be fluorescent. The extended π-system and the presence of the electron-donating hydroxyl group in this compound suggest a potential for fluorescence emission. The emission properties would likely be sensitive to solvent polarity and pH, characteristic of molecules that can undergo intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT) processes. uakron.edumdpi.com However, the presence of the heavy bromine atom could potentially decrease fluorescence quantum yield through enhanced intersystem crossing.

Table of Compounds Mentioned

Compound Name
This compound

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 6 Hydroxy 2,3 Dihydro 1h Inden 1 One

Electrophilic Aromatic Substitution Reactions on the Indanone Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comyoutube.com In the case of 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one, the reaction's rate and regioselectivity are governed by the electronic effects of the substituents already present on the benzene (B151609) ring: the bromo group, the hydroxyl group, and the fused carbonyl system.

The regiochemical outcome of electrophilic aromatic substitution on the indanone core is determined by the cumulative directing effects of the existing substituents. The aromatic ring has two available positions for substitution: C5 and C7.

Hydroxyl Group (-OH): The hydroxyl group at C6 is a powerful activating group and an ortho, para-director. chemistrytalk.org This is due to its strong electron-donating resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). It therefore strongly directs incoming electrophiles to the positions ortho to it, namely C5 and C7.

Bromine Atom (-Br): The bromine atom at C4 is a deactivating group, yet it also functions as an ortho, para-director. libretexts.org Its deactivating nature stems from a dominant electron-withdrawing inductive effect (-I), while the directing effect is the result of a weaker electron-donating resonance effect (+R) from its lone pairs. libretexts.org The bromine directs incoming electrophiles to its ortho position (C5).

Fused Ketone Ring: The carbonyl group of the indanone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.

The directing effects of the strongly activating hydroxyl group and the bromo group converge, reinforcing the substitution at the C5 and C7 positions. The powerful activating nature of the hydroxyl group is the dominant influence, making the molecule more reactive towards EAS than benzene itself, despite the presence of the deactivating bromo and carbonyl groups. Theoretical analysis suggests that electrophiles will preferentially attack the C5 and C7 positions. nih.gov The precise ratio of substitution at these two sites would be influenced by the specific electrophile and reaction conditions, with steric hindrance potentially favoring attack at the less hindered C7 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionElectrophile (E+)Predicted Major Product(s)Governing Factors
NitrationNO₂⁺4-Bromo-6-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one and 4-Bromo-6-hydroxy-7-nitro-2,3-dihydro-1H-inden-1-oneStrong directing effect of -OH group to ortho positions (C5, C7).
BrominationBr⁺4,5-Dibromo-6-hydroxy-2,3-dihydro-1H-inden-1-one and 4,7-Dibromo-6-hydroxy-2,3-dihydro-1H-inden-1-oneConcerted ortho, para-directing effects of -OH and -Br.
Friedel-Crafts AcylationRCO⁺5-Acyl-4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one and 7-Acyl-4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-onePowerful activation by the -OH group overcomes deactivation by other groups. Steric hindrance may favor C7.

Reactions Involving the Ketone Functionality of Dihydro-1H-inden-1-ones

The carbonyl group at the C1 position is a key site for a range of chemical transformations characteristic of ketones.

The ketone functionality can undergo aldol (B89426) condensation reactions. wikipedia.orgsigmaaldrich.com In the presence of a base, a proton can be abstracted from the α-carbon (C2) to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule (an aldehyde or ketone) in a crossed aldol reaction, or another molecule of the indanone itself in a self-condensation. wikipedia.orgmasterorganicchemistry.com The initial aldol addition product is a β-hydroxy ketone, which can subsequently dehydrate, often upon heating, to yield an α,β-unsaturated ketone. wikipedia.org

Table 2: Potential Aldol Condensation Reactions

Reaction TypeElectrophileIntermediate Product (Aldol Adduct)Final Product (Condensation)
Crossed-AldolBenzaldehyde2-(Hydroxy(phenyl)methyl)-4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one2-Benzylidene-4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one
Crossed-AldolAcetone4-Bromo-6-hydroxy-2-(2-hydroxy-2-methylpropyl)-2,3-dihydro-1H-inden-1-one4-Bromo-6-hydroxy-2-(2-methylprop-1-en-1-yl)-2,3-dihydro-1H-inden-1-one

The ketone group is readily susceptible to reduction. Standard reducing agents can convert the C1 carbonyl into a secondary alcohol.

Reduction: Treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to 4-bromo-2,3-dihydro-1H-inden-1,6-diol. The choice of reagent can be important if chemoselectivity is desired, though in this case, both the ketone and the aromatic ring are potentially reactive under harsh conditions.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under specific conditions, such as in a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA), the ketone can be converted into an ester (a lactone in this cyclic case). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon.

Table 3: Reduction of the Ketone Functionality

ReagentProductReaction Type
Sodium Borohydride (NaBH₄)4-Bromo-2,3-dihydro-1H-inden-1,6-diolHydride Reduction
Lithium Aluminum Hydride (LiAlH₄)4-Bromo-2,3-dihydro-1H-inden-1,6-diolHydride Reduction

Reactivity of the Bromo-Substituent in Cross-Coupling and Substitution Reactions

The aryl bromide functionality at C4 serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. nih.gov

Aryl bromides are common substrates in a variety of palladium-catalyzed reactions. nih.gov These reactions provide powerful methods for constructing complex molecular architectures. Examples include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond between the aromatic ring and the alkyne.

Heck Coupling: Reaction with an alkene to form a C-C bond, yielding a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Table 4: Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, base4-Aryl-6-hydroxy-2,3-dihydro-1H-inden-1-one
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂, CuI, base4-Alkynyl-6-hydroxy-2,3-dihydro-1H-inden-1-one
Heck CouplingCH₂=CHRPd(OAc)₂, PPh₃, base4-Alkenyl-6-hydroxy-2,3-dihydro-1H-inden-1-one
Buchwald-Hartwig AminationR₂NHPd catalyst, phosphine (B1218219) ligand, base4-(Dialkylamino)-6-hydroxy-2,3-dihydro-1H-inden-1-one

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.comyoutube.com This reaction mechanism typically requires two key features on the aromatic substrate: a good leaving group (such as bromine) and the presence of strong electron-withdrawing groups positioned ortho and/or para to that leaving group. youtube.com

In this compound, the bromo substituent is at the C4 position. The powerful electron-donating hydroxyl group is located para (at C6) to the bromine. Electron-donating groups significantly deactivate the ring towards nucleophilic attack by increasing the electron density, which repels the incoming nucleophile. Therefore, under standard neutral or acidic conditions, the SNAr pathway is highly disfavored for this molecule. The presence of the electron-donating group makes it a poor substrate for this type of reaction. youtube.com

Exploration of Organometallic Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from analogous bromo-aromatic systems.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. mit.edu For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would be expected to yield the corresponding 4-aryl or 4-vinyl substituted indanone. Typical conditions for such a transformation involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base like sodium carbonate or potassium phosphate. kist.re.kracs.org The reaction is generally tolerant of various functional groups, although the hydroxyl group might require protection depending on the specific reaction conditions. acs.org Studies on other bromo-substituted cyclic ketones, such as 4-bromoacetophenone, have demonstrated successful Suzuki-Miyaura couplings with various arylboronic acids, achieving good yields. kist.re.kr

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net The reaction of this compound with a terminal alkyne would introduce an alkynyl moiety at the 4-position. The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netorganic-chemistry.org The reaction conditions are generally mild, which is advantageous for substrates with multiple functional groups. nih.gov Research on other 4-bromo-substituted heterocyclic compounds has shown that Sonogashira couplings proceed efficiently to give the corresponding 4-alkynyl products in good yields. organic-chemistry.org

Buchwald–Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govsemanticscholar.org Applying this reaction to this compound would allow for the introduction of a wide range of primary and secondary amines at the 4-position. The catalyst system for this reaction typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. researchgate.net The choice of ligand is crucial for the success of the reaction. semanticscholar.org Similar aminations have been successfully performed on other bromo-substituted aromatic compounds, including those with sensitive functional groups. researchgate.net

Coupling ReactionCoupling PartnerTypical Catalyst SystemExpected Product
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / Base4-Aryl-6-hydroxy-2,3-dihydro-1H-inden-1-one
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuI / Amine4-Alkynyl-6-hydroxy-2,3-dihydro-1H-inden-1-one
Buchwald-HartwigR₂NHPd(OAc)₂ / Phosphine Ligand / Base4-(Dialkylamino)-6-hydroxy-2,3-dihydro-1H-inden-1-one

Reactions Involving the Hydroxyl Functionality

The phenolic hydroxyl group at the 6-position of the indanone core is a reactive site that can undergo various transformations, including derivatization and protection. organic-chemistry.org

The hydroxyl group can be readily converted into ethers or esters. For instance, alkylation with an alkyl halide in the presence of a base would yield the corresponding ether. Esterification can be achieved using an acyl chloride or an acid anhydride (B1165640). These derivatizations can be used to modify the biological activity or the physicochemical properties of the molecule.

In the context of multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. Common protecting groups for phenolic hydroxyls include ethers (e.g., methyl, benzyl (B1604629), or silyl (B83357) ethers) and esters (e.g., acetate (B1210297) or benzoate). d-nb.infoacs.org The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. For example, a benzyl ether can be cleaved by hydrogenolysis, while silyl ethers are typically removed with fluoride (B91410) ions. nih.gov

Protecting GroupReagent for ProtectionDeprotection Condition
Methyl EtherCH₃I / BaseBBr₃
Benzyl EtherBnBr / BaseH₂, Pd/C
tert-Butyldimethylsilyl (TBDMS) EtherTBDMSCl / ImidazoleTBAF
Acetate EsterAc₂O or AcCl / BaseBase or Acid Hydrolysis

Ring-Opening and Rearrangement Reactions of Indanone Systems

The indanone scaffold, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. These transformations can lead to the formation of new carbocyclic or heterocyclic systems. For example, the Beckmann rearrangement of indanone oximes can lead to the formation of quinolinone derivatives. nih.govsemanticscholar.org This reaction typically involves the treatment of the oxime with an acid, which promotes the migration of the group anti to the oxime's hydroxyl group, resulting in a ring-expanded lactam. scielo.br

The aza-semipinacol rearrangement is a powerful transformation for the synthesis of nitrogen-containing compounds. nih.gov This reaction involves the 1,2-migration of a carbon substituent to a nitrogen atom in a β-amino alcohol derivative, often promoted by an acid. While there are no specific reports of aza-semipinacol rearrangements on this compound itself, studies on related systems, such as those involving indoline (B122111) derivatives, have demonstrated the feasibility of such rearrangements. researchgate.net In these cases, the rearrangement leads to the formation of new stereocenters and can be a key step in the synthesis of complex alkaloids. researchgate.net A similar strategy could potentially be applied to derivatives of the target indanone, for example, by first converting the ketone to an amino alcohol.

Stereochemical Aspects and Chiral Transformations of Indanone Derivatives

While this compound is achiral, the introduction of a substituent at the 2- or 3-position of the indanone ring can create a stereocenter. The stereoselective synthesis of such chiral indanone derivatives is an active area of research. organic-chemistry.org Various catalytic asymmetric methods have been developed to access enantiomerically enriched indanones. acs.orgrsc.org For instance, asymmetric reductive-Heck reactions have been employed for the synthesis of chiral 3-substituted indanones. mit.edufigshare.com

Furthermore, chiral indanone derivatives can serve as valuable starting materials for the synthesis of more complex chiral molecules. The stereochemistry of the indanone can direct the stereochemical outcome of subsequent reactions, allowing for the construction of multiple stereocenters with high levels of control.

Computational and Theoretical Studies on 4 Bromo 6 Hydroxy 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic behavior of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the properties and reactivity of 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one at the atomic level.

Geometry optimization is the computational process of finding the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. For the related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, crystallographic studies have shown the dihydroindene moiety to be nearly planar, with a slight twist in the five-membered ring. nih.gov A similar planarity would be expected for the target compound.

Once the geometry is optimized, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-rich aromatic ring, hydroxyl group, and bromine atom would significantly influence the electron density distribution, with the HOMO likely localized on the phenyl ring and the LUMO associated with the carbonyl group.

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves calculating the energy of reactants, products, intermediates, and, most importantly, transition states. For a molecule like this compound, this could involve studying reactions such as electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon.

The process involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating its structure and energy. The energy difference between the reactants and the transition state defines the activation energy, which is a primary determinant of the reaction rate. Computational studies on other cyclic ketones have successfully elucidated complex reaction pathways, including rearrangements and cyclizations. acs.org A similar approach would map the energy changes as the indenone undergoes a reaction, providing a quantitative understanding of its kinetic feasibility.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). orientjchem.org This method is central to structure-based drug design. For this compound, docking simulations would be performed against a specific protein target to identify potential binding modes. The simulation would score different poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

The key structural features of the indenone derivative that would govern its interactions include:

Hydrogen Bond Donor: The hydroxyl (-OH) group.

Hydrogen Bond Acceptor: The carbonyl (C=O) oxygen and the hydroxyl oxygen.

Aromatic/Hydrophobic Interactions: The fused bicyclic ring system.

Halogen Bonding: The bromine atom can act as a halogen bond donor.

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and conformational changes within the protein's active site. mdpi.com This analysis would confirm whether the key interactions identified in docking are maintained, thus validating the binding mode.

Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. For the related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, experimental ¹³C NMR shifts show the carbonyl carbon at ~201 ppm and aromatic carbons between 96-162 ppm. nih.gov Theoretical calculations for this compound would be expected to yield values in similar ranges, with deviations providing insight into the electronic effects of the hydroxyl group.

UV/Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV/Vis spectrum. The calculations would identify the specific molecular orbitals involved in the electronic transitions, typically π→π* and n→π* transitions for a molecule with aromatic and carbonyl groups.

Table 1: Predicted vs. Experimental Spectroscopic Data (Illustrative)
ParameterPredicted Value (Illustrative)Experimental Value (Reference Analog)
¹³C NMR (C=O)203.5 ppm201.6 ppm nih.gov
¹³C NMR (C-Br)115.8 ppm99.7 ppm nih.gov
¹H NMR (Aromatic CH)7.1 ppm, 7.4 ppm6.6 ppm nih.gov
UV/Vis λ_max (π→π)285 nmNot Available
UV/Vis λ_max (n→π)330 nmNot Available

Computational Molecular Descriptors and Their Correlation with Chemical Behavior

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to correlate chemical structure with behavior. unar.ac.idresearchgate.net Standard descriptors for this compound can be calculated using various software platforms.

Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms (typically oxygen and nitrogen) and is a good predictor of drug transport properties.

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's hydrophobicity, which influences its absorption and distribution.

Hydrogen Bond Acceptor/Donor Counts: The number of functional groups capable of accepting or donating hydrogen bonds, critical for molecular recognition.

These descriptors provide a quantitative profile of the molecule's "drug-like" properties.

Table 2: Calculated Molecular Descriptors for this compound
DescriptorValue (Calculated)Significance
Molecular FormulaC₉H₇BrO₂Basic elemental composition
Molecular Weight227.06 g/mol Mass of one mole of the substance
XLogP32.2Indicates moderate hydrophobicity
Hydrogen Bond Donor Count1From the hydroxyl group
Hydrogen Bond Acceptor Count2From the carbonyl and hydroxyl oxygens
Rotatable Bond Count0Indicates a rigid molecular structure
Topological Polar Surface Area (TPSA)37.3 ŲSuggests good potential for cell permeability
Heavy Atom Count12Total number of non-hydrogen atoms

Note: Values are computationally predicted and may vary slightly between different software and calculation methods.

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Derivation for Rational Design of Chemical Probes

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. Pharmacophore modeling identifies the spatial arrangement of these features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

For this compound, a pharmacophore model would be constructed based on its key chemical features:

Aromatic Ring (AR): The benzene (B151609) ring.

Hydrogen Bond Donor (HBD): The hydrogen of the hydroxyl group.

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the carbonyl and hydroxyl groups.

Hydrophobic Feature (HY): The fused aliphatic-aromatic core.

This model serves as a 3D query to screen large chemical databases for other molecules that possess the same features in a similar spatial arrangement. By comparing the features of a series of related indenone analogs, a structure-activity relationship (SAR) can be derived. This involves systematically modifying the indenone core (e.g., changing the position or nature of substituents) and computationally predicting how these changes affect target binding. This process provides a rational basis for designing new, more potent, and selective chemical probes based on the indenone scaffold. beilstein-journals.org

Applications in Advanced Organic Synthesis and Materials Chemistry

4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound in organic synthesis stems from the distinct reactivity of its three functional groups. This allows for selective and sequential transformations, making it an ideal starting material for the synthesis of complex molecular targets. Halogenated substrates are frequently utilized in a variety of coupling protocols, and the bromine atom on the aromatic ring of the indanone serves as a versatile "handle" for such reactions. sigmaaldrich.com

The ketone functionality at the 1-position is a key site for a wide array of chemical modifications. It can readily undergo reactions such as:

Aldol (B89426) condensations: To form α,β-unsaturated systems, such as 2-benzylidene-1-indanone derivatives. nih.govresearchgate.net

Reductions: To generate the corresponding indanol, often with high stereoselectivity. whiterose.ac.uk

Annulations: To construct fused ring systems. nih.gov

The hydroxyl group at the 6-position can be used as a nucleophile, for etherification, or as a directing group in certain reactions. The bromine atom at the 4-position is particularly valuable for modern cross-coupling methodologies like Suzuki and Stille reactions, enabling the introduction of diverse aryl, alkyl, or other organic fragments. This trifecta of reactivity allows for a modular approach to synthesis, where different sections of a target molecule can be systematically introduced around the indanone core.

Scaffold for the Construction of Diverse Polycyclic Systems

The rigid bicyclic structure of the indanone core makes this compound an excellent scaffold for the synthesis of complex polycyclic molecules. The inherent strain and geometry of the five-membered ring fused to the aromatic system provide a foundation upon which additional rings can be constructed with a degree of stereochemical control.

Methodologies for expanding the indanone scaffold include:

Intramolecular Friedel-Crafts reactions: A common method for the initial synthesis of the indanone ring itself from precursors like 3-arylpropanoic acids. chemicalbook.combeilstein-journals.org

Cycloaddition reactions: Utilizing the enone functionality within the indanone system to participate in reactions like [3+2] cycloadditions with donor-acceptor cyclopropanes to generate indanone-fused cyclopentanes. nih.gov

Photocatalytic cyclizations: Visible-light photocatalysis has been employed to convert β-alkynylpropanones and α-bromomalonates into substituted syn-fluoren-9-ones, demonstrating a pathway from propanone precursors to more complex fused systems. nih.gov

The reactivity of the indanone core is well-suited for annulation reactions, leading to the formation of novel fused heterocyclic and carbocyclic systems. These reactions often proceed by first functionalizing the C2 position adjacent to the ketone, followed by a cyclization event.

For instance, 2-arylidene-1-indanones, which can be synthesized from 1-indanones via condensation reactions, are valuable precursors for fused polyheterocyclic compounds. A notable example is the reaction of a 2-arylidene-1-indanone with 6-amino-1,3-dimethylpyrimidine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to yield indeno-fused pyridopyrimidine scaffolds in excellent yields. nih.gov Similarly, domino annulation reactions involving 2-isothiocyanato-1-indanones have been developed to prepare fused-ring heterocycles with multiple stereogenic centers. nih.gov These examples highlight the potential of appropriately substituted indanones, such as this compound, to serve as the foundational block for a wide range of annulated structures.

Precursor for Designing Bioactive Molecule Scaffolds

While avoiding discussion of specific biological functions, the synthetic accessibility and structural diversity afforded by the this compound scaffold are of significant interest in medicinal chemistry research. The ability to easily generate a library of diverse analogs from a single, versatile precursor is a cornerstone of modern drug discovery and chemical biology. The indanone core provides a rigid and well-defined three-dimensional structure that can be systematically decorated with different functional groups to explore chemical space.

The synthesis of 2-benzylidene-1-indanone derivatives, for example, can be achieved through a Claisen-Schmidt condensation of the parent indanone with various benzaldehydes. nih.gov Starting with 6-hydroxy-1-indanone, a close relative of the title compound, allows for the creation of a series of derivatives where the properties of the molecule are modulated by the substituents on the benzaldehyde portion. nih.gov This highlights the principle of using the indanone as a fixed scaffold while varying peripheral substituents to achieve structural diversity.

The 1-indanone skeleton is a key structural component in the design of ligands and molecular probes intended to interact with macromolecules. chemrxiv.orgd-nb.info Research has focused on the rational design and synthesis of novel 1-indanone derivatives based on Structure-Activity Relationship (SAR) studies. chemrxiv.org

A key synthetic transformation in this area is the aldol condensation, which is used to append various groups to the C2 position of the indanone ring. For example, 6-hydroxy-indanone can be reacted with trans-4-bromocinnamaldehyde to afford (E)-2-((E)-3-(4-Bromophenyl)allylidene)-6-hydroxy-2,3-dihydro-1H-inden-1-one. d-nb.infochemrxiv.org This reaction demonstrates the synthetic accessibility of complex diene-bridged structures from the simpler indanone precursor. By varying the aldehyde component, a diverse range of ligands can be synthesized.

Table 1: Examples of Synthesized Indanone Derivatives for Ligand Development d-nb.info
Indanone PrecursorAldehyde ReagentResulting Derivative Structure Type
1-Indanonetrans-4-Bromocinnamaldehyde(E)-2-((E)-3-(4-Bromophenyl)allylidene)-2,3-dihydro-1H-inden-1-one
6-Hydroxy-indanonetrans-4-Bromocinnamaldehyde(E)-2-((E)-3-(4-Bromophenyl)allylidene)-6-hydroxy-2,3-dihydro-1H-inden-1-one
1,3-IndandioneVarious aldehydes1,3-Indandionyl-diene derivatives

Structure-guided design is a powerful strategy for developing molecules that can interact with specific macromolecules. This approach relies on understanding the three-dimensional structure of the target and designing molecules that are complementary in shape and chemical properties. The 1-indanone scaffold has been identified as a promising starting point for such design efforts. chemrxiv.orgd-nb.info

The rationale for using the indanone core includes its [6+5] fused ring system, which provides a rigid and planar structure that can effectively participate in binding interactions. d-nb.info The design process involves:

Scaffold Selection: Choosing a core structure, like 1-indanone, known to have some affinity for the target class.

Structural Elaboration: Synthetically modifying the scaffold to enhance binding affinity and selectivity. This can involve adding hydrogen bond donors/acceptors or groups that can participate in hydrophobic or π-stacking interactions.

Conformational Rigidity: Introducing features that lock the molecule into a bioactive conformation. For example, masking one of the double bonds of a bridging diene within a ring system can increase rigidity. d-nb.info

The synthesis of indanone derivatives is often guided by these principles, aiming to create molecules with optimized geometries and functionalities for macromolecular recognition. researchgate.netchemrxiv.org

Role in the Development of Novel Synthetic Methodologies

The synthesis and functionalization of indanones, including this compound, are often central to the development of new synthetic methods. The compound's structure presents unique challenges and opportunities for synthetic chemists, driving innovation in reaction development.

Key methodologies associated with indanone synthesis include:

Intramolecular Friedel-Crafts Acylation: This is a classic and widely used method for constructing the indanone core from 3-arylpropanoic acids or their corresponding acid chlorides. chemicalbook.combeilstein-journals.org Variations using microwave assistance or novel catalytic systems continue to be developed for improved efficiency and environmental compatibility. beilstein-journals.org

Nazarov Cyclization: This pericyclic reaction involves the acid-catalyzed cyclization of divinyl ketones (chalcones) to form cyclopentenones. It has been successfully applied to the synthesis of various 1-indanone derivatives. beilstein-journals.org

Palladium-Catalyzed Carbonylative Cyclization: This method allows for the synthesis of indanones from unsaturated aryl iodides, providing a powerful tool for constructing the bicyclic system. organic-chemistry.org

Selective Bromination: The introduction of bromine onto the indanone skeleton is a crucial step for creating versatile synthetic intermediates. Methodologies have been developed for the selective bromination of the aromatic ring or the α-position of the ketone, depending on the reaction conditions. nih.govresearchgate.net For example, bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one with N-bromosuccinimide (NBS) and a radical initiator leads to substitution on the aromatic ring. nih.gov

Table 2: Selected Synthetic Methodologies for Indanone Synthesis and Functionalization
MethodologyStarting Material TypeProduct TypeKey Features
Intramolecular Friedel-Crafts Acylation3-(Aryl)propanoic acid/chloride1-IndanoneClassic, reliable ring-closing reaction. chemicalbook.combeilstein-journals.org
Nazarov CyclizationChalcone (Divinyl ketone)1-Indanone derivativeAcid-catalyzed 4π-electrocyclization. beilstein-journals.org
Rh-catalyzed Asymmetric 1,4-AdditionPinacolborane chalcone derivativesChiral 3-aryl-1-indanonesProvides enantiomerically enriched products. organic-chemistry.org
Electrophilic Aromatic BrominationSubstituted 1-IndanoneBromo-substituted 1-IndanoneFunctionalizes the aromatic ring for cross-coupling. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one, and how can yield/purity be improved?

  • Methodology :

  • Stepwise Bromination and Hydroxylation : Begin with a dihydroindenone precursor. Introduce bromine via electrophilic aromatic substitution (e.g., using N-bromosuccinimide in DMF at 0–25°C). Protect the hydroxyl group during bromination to prevent side reactions (e.g., using acetyl or trimethylsilyl protecting groups). Deprotect under mild acidic conditions (e.g., dilute HCl) to restore the hydroxyl group .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water) to isolate high-purity product. Monitor reaction progress via TLC or HPLC .

Q. What advanced techniques are critical for structural characterization of this compound?

  • Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and substituent positions. Ensure crystal quality by optimizing solvent systems (e.g., slow evaporation of DMSO/water mixtures) .
  • Spectroscopic Analysis : Confirm functional groups via FT-IR (hydroxyl stretch ~3200 cm⁻¹, carbonyl ~1700 cm⁻¹). Use ¹H/¹³C NMR to assign protons (e.g., aromatic protons at δ 6.5–7.5 ppm) and carbons adjacent to bromine (deshielded signals) .

Advanced Research Questions

Q. How do bromine and hydroxyl substituents influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : Leverage bromine as a leaving group with Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups. The hydroxyl group may require protection (e.g., as a silyl ether) to prevent oxidation .
  • Nucleophilic Aromatic Substitution : The electron-withdrawing bromine activates the ring for substitution. Hydroxyl groups can direct nucleophiles to specific positions (meta/para to substituents). Kinetic studies (UV-Vis monitoring) quantify reactivity trends .

Q. What strategies resolve contradictions in reported biological activities of brominated indenones?

  • Methodology :

  • Comparative SAR Studies : Compare 4-bromo-6-hydroxy derivatives with analogs (e.g., 5-chloro-6-hydroxy or 4-fluoro-6-methoxy) to isolate substituent effects. Use standardized assays (e.g., IC₅₀ in cancer cell lines) to minimize variability .
  • Meta-Analysis of Data : Apply statistical tools (e.g., ANOVA) to evaluate discrepancies in published IC₅₀ values. Consider variables like solvent (DMSO vs. ethanol) or cell line specificity .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., JAK2). Parameterize bromine’s van der Waals radius and partial charge for accuracy .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes. Analyze hydrogen bonding (hydroxyl with catalytic residues) and halogen bonding (bromine with backbone carbonyls) .

Q. What experimental approaches elucidate the mechanism of antioxidant or anti-inflammatory activity?

  • Methodology :

  • ROS Scavenging Assays : Quantify hydroxyl radical (•OH) neutralization via ESR spectroscopy. Compare to reference antioxidants (e.g., ascorbic acid) .
  • Cytokine Profiling : Use ELISA to measure TNF-α/IL-6 suppression in LPS-stimulated macrophages. Correlate with NF-κB pathway inhibition (western blot for p65 phosphorylation) .

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